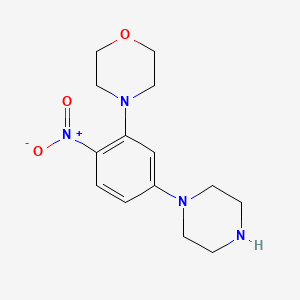

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a heterocyclic molecule that incorporates both morpholine and piperazine rings. These rings are known for their remarkable physical and biochemical properties and are widely used in organic and medicinal chemistry for rational property design. The synthesis of such compounds often involves a building block approach, which can limit the substitution pattern and diversity of the molecules. However, recent advances in multicomponent reaction chemistry have allowed for a more versatile de novo synthesis of morpholine and piperazine rings, enabling further substitution at multiple positions and thus increasing the scaffold's versatility .

Synthesis Analysis

The synthesis of substituted morpholines and piperazines, such as 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine, can be achieved through regioselective routes. For instance, starting with 3,6,8-tribromoquinoline, nucleophilic substitution can be performed under conventional heating or microwave-assisted reaction conditions to yield various substituted quinoline derivatives. The activation of the benzene cycle of quinoline by nitration, followed by selective exchange of bromines with morpholine and piperazine via SNAr reactions, can lead to the formation of biologically valuable derivatives with high yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4-nitrophenyl)piperazin-1-ium salts, has been characterized by various techniques including NMR, XRD, HRMS, and IR spectra. These compounds exhibit different supramolecular assemblies, ranging from two-dimensional to three-dimensional structures, depending on the co-crystallized aromatic carboxylic acids . Similarly, the title compound would likely have a distinct molecular structure characterized by its own unique intermolecular interactions.

Chemical Reactions Analysis

Compounds containing the 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine scaffold can participate in various chemical reactions. For example, the reaction of substituted piperazines with chloromethyl-oxadiazoles can lead to the synthesis of compounds with weak intramolecular C—H⋯N interactions and crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions . These types of interactions are crucial for the stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and piperazine derivatives are influenced by their structural features. For instance, modifications to the piperazine ring, such as the introduction of nitrogen atoms or expansion to a bicyclic moiety, can retain or enhance biological activity, increase absorption, and improve serum half-life . Additionally, the crystal structures of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, reveal that the rings typically adopt chair conformations, and the butadiene units assume configurations close to cissoid. These structural details are important for understanding the spectroscopic properties and reactivity of the compounds .

Applications De Recherche Scientifique

Piperidines and piperazines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Moreover, piperazine-based polymers have been studied for their antimicrobial properties . These polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .

Piperidines and piperazines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Moreover, piperazine-based polymers have been studied for their antimicrobial properties . These polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .

Piperidines and piperazines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Moreover, piperazine-based polymers have been studied for their antimicrobial properties . These polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .

Propriétés

IUPAC Name |

4-(2-nitro-5-piperazin-1-ylphenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJQYITZDFYLGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377938 |

Source

|

| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine | |

CAS RN |

332023-13-9 |

Source

|

| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)